This compound can be classified as:
The synthesis of 1-benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one can be achieved through several methods, primarily focusing on the cyclization of appropriate precursors. Common synthetic routes include:
The molecular structure of 1-benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one can be described as follows:
The compound exhibits tautomerism, where different structural forms may exist due to the presence of an amine and carbonyl groups. The predominant tautomeric forms are influenced by solvent effects and intramolecular hydrogen bonding .
1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one participates in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for compounds like 1-benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one often relates to their interactions with biological targets such as enzymes or receptors:
Research into this compound's specific biological mechanisms is ongoing, but it is expected to exhibit similar pharmacological profiles as other quinolinones.
The physical and chemical properties of 1-benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one include:
Spectroscopic data (NMR, IR) provide insights into functional groups:
The applications of 1-benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one span several fields:
1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one (CAS No. 101097-55-6) represents a structurally distinct class of nitrogen-containing heterocycles. Its systematic IUPAC name precisely describes the core 2,3-dihydroquinolin-4(1H)-one scaffold substituted at the N1-position with a benzenesulfonyl group. The molecule features a partially saturated quinolinone ring system where the benzenesulfonyl moiety (–SO₂C₆H₅) is directly attached to the nitrogen atom, significantly influencing the compound's electronic distribution and reactivity. This structural configuration is validated by crystallographic data from related quinolin-4-one derivatives, which typically show non-planar conformations with the sulfonyl group twisted relative to the dihydroquinoline plane [3]. The compound is alternatively known as 1-phenylsulfonyl-1,2,3,4-tetrahydroquinolin-4-one, reflecting the fully saturated state of the heterocyclic ring. Its molecular formula (C₁₅H₁₃NO₃S) and weight (287.33 g/mol) are established through analytical characterization, with key identifiers including the SMILES notation (C1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=CC=CC=C32) providing unambiguous representation of atomic connectivity [1]. Computational descriptors further classify this molecule with a topological polar surface area (TPSA) of 54.45 Ų and a calculated LogP value of 2.47, indicating moderate lipophilicity suitable for drug discovery applications [1].
Table 1: Nomenclature and Identifiers of 1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one
Identifier Type | Value |
---|---|
Systematic Name | 1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one |
CAS Registry Number | 101097-55-6 |
Molecular Formula | C₁₅H₁₃NO₃S |
Molecular Weight | 287.33 g/mol |
Alternative Names | 1-Phenylsulfonyl-1,2,3,4-tetrahydroquinolin-4-one |
SMILES Notation | C1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=CC=CC=C32 |
The emergence of benzenesulfonyl-substituted dihydroquinolin-4-ones reflects pivotal advancements in heterocyclic synthesis during the late 20th century, particularly the strategic incorporation of sulfonamide functionalities into nitrogenous scaffolds. Sulfonylation of heterocyclic amines gained prominence as a method to modulate electronic properties, enhance metabolic stability, and introduce points for further structural diversification. The specific development of 1-benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one derivatives aligns with broader medicinal chemistry efforts to create hybrid architectures combining privileged pharmacophores. Quinolin-4-ones themselves have substantial historical significance as bioisosteres of 4-quinolone antibiotics and natural alkaloids, while the benzenesulfonyl group introduces features reminiscent of sulfa drugs and sulfonamide-based enzyme inhibitors. This molecular hybridization approach—exemplified by the benzenesulfonylquinolinone system—represents a deliberate strategy to merge pharmacophoric elements capable of interacting with multiple biological targets. The electron-withdrawing sulfonyl group profoundly influences the quinolinone ring's electronic character, increasing the electrophilicity of the C4 carbonyl and modulating the nucleophilicity of adjacent ring positions, thereby creating unique reactivity patterns distinct from simple alkylated quinolinones [3].
Contemporary research on this compound primarily focuses on its dual utility: as a synthetic intermediate for complex heterocyclic architectures and as a structural template for bioactive molecule discovery. Academic investigations systematically explore its reactivity in cyclization, condensation, and functionalization reactions to access diverse polycyclic systems. Significant emphasis is placed on structure-property relationship studies, including crystallographic analyses to determine conformational preferences and computational modeling to predict electronic behavior. Emerging biological studies position this scaffold within medicinal chemistry programs targeting infectious diseases, neurological disorders, and cancer, leveraging its hybrid character that combines features of both sulfonamides and quinolinones—classes independently associated with broad pharmacological activities. Research scope extends to spectroscopic characterization methodologies, stability profiling under various conditions, and optimization of synthetic protocols for scalability and purity (typically ≥97% as a research standard). Crucially, studies strictly emphasize in vitro and computational assessments of bioactivity, with no clinical or preclinical safety data within the current research domain [1] [2].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7